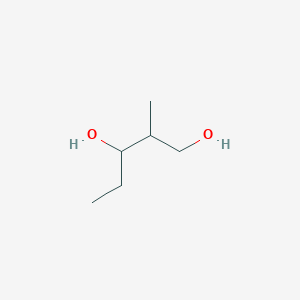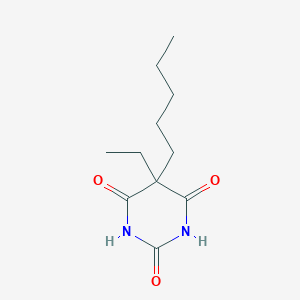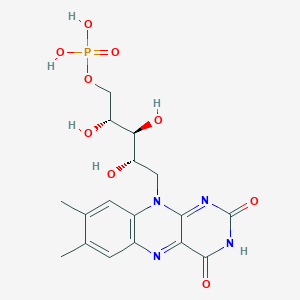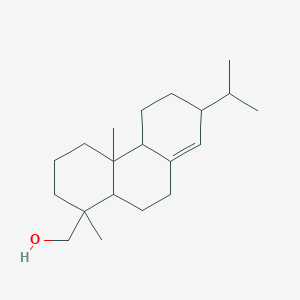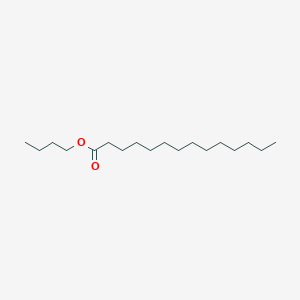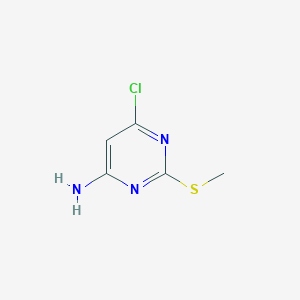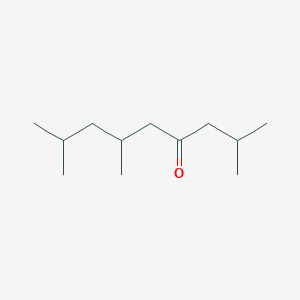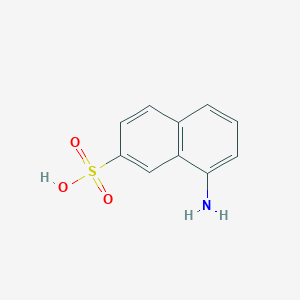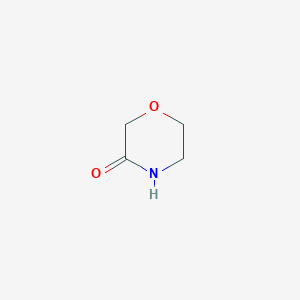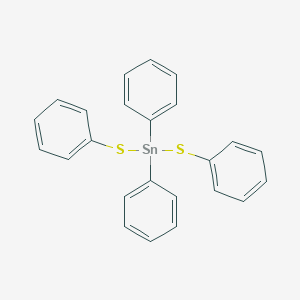
Stannane, bis(phenylthio)diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, bis(phenylthio)diphenyl-, commonly known as Ph2Sn(SPh)2, is an organotin compound that has been widely used in various scientific research studies. It is a colorless crystalline solid that is soluble in organic solvents such as chloroform, benzene, and toluene. This compound has been extensively studied for its potential applications in the fields of organic synthesis, catalysis, and material science.
Wirkmechanismus
Ph2Sn(SPh)2 has been shown to exhibit unique properties due to the presence of the tin atom. The mechanism of action of Ph2Sn(SPh)2 involves the coordination of the tin atom with various functional groups present in the reactant molecules. This coordination results in the activation of the reactant molecule, which leads to the formation of the desired product.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Ph2Sn(SPh)2 have been extensively studied in various animal models. It has been shown to exhibit low toxicity and has been used as a potential therapeutic agent for various diseases. However, further studies are required to determine the exact mechanism of action and potential side effects of Ph2Sn(SPh)2.
Vorteile Und Einschränkungen Für Laborexperimente
Ph2Sn(SPh)2 has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, it also has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research related to Ph2Sn(SPh)2. These include the development of new synthesis methods, the study of its potential applications in catalysis and material science, and the investigation of its potential therapeutic applications. Additionally, further studies are required to determine the exact mechanism of action and potential side effects of Ph2Sn(SPh)2.
Conclusion:
In conclusion, Ph2Sn(SPh)2 is an organotin compound that has been extensively studied for its potential applications in various scientific research studies. It has been shown to exhibit unique properties and has been used as a reagent and catalyst in organic synthesis and material science. Further studies are required to determine the exact mechanism of action and potential side effects of Ph2Sn(SPh)2.
Synthesemethoden
Ph2Sn(SPh)2 can be synthesized using different methods, including the reaction of diphenyl disulfide with triphenyltin chloride, the reaction of diphenyl disulfide with triphenyltin hydride, and the reaction of diphenyl disulfide with diethyltin dichloride. Among these methods, the reaction of diphenyl disulfide with triphenyltin chloride is the most commonly used method for synthesizing Ph2Sn(SPh)2.
Wissenschaftliche Forschungsanwendungen
Ph2Sn(SPh)2 has been used in various scientific research studies due to its unique properties. It has been studied for its potential applications in organic synthesis, catalysis, and material science. In organic synthesis, Ph2Sn(SPh)2 has been used as a reagent for the synthesis of various organic compounds. It has also been used as a catalyst in various reactions, including the synthesis of cyclic carbonates, esters, and lactones. In material science, Ph2Sn(SPh)2 has been used as a precursor for the synthesis of various organotin polymers.
Eigenschaften
CAS-Nummer |
1103-05-5 |
|---|---|
Produktname |
Stannane, bis(phenylthio)diphenyl- |
Molekularformel |
C24H20S2Sn |
Molekulargewicht |
491.3 g/mol |
IUPAC-Name |
diphenyl-bis(phenylsulfanyl)stannane |
InChI |
InChI=1S/2C6H6S.2C6H5.Sn/c2*7-6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;/h2*1-5,7H;2*1-5H;/q;;;;+2/p-2 |
InChI-Schlüssel |
MFQRPCOSHNBWQG-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)[S-].C1=CC=C(C=C1)[S-].C1=CC=C(C=C1)[Sn+2]C2=CC=CC=C2 |
Andere CAS-Nummern |
1103-05-5 |
Synonyme |
Diphenylbis(phenylthio)stannane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



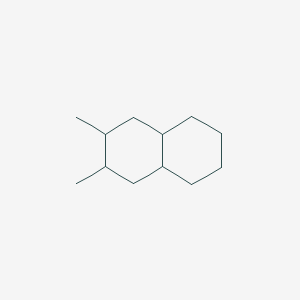
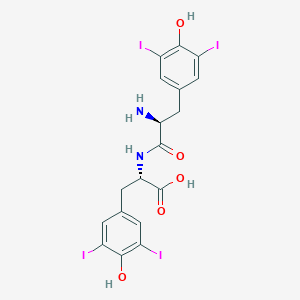
![1-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazine](/img/structure/B89449.png)
